N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine
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Overview
Description
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with two benzyl groups attached to the nitrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-D]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its antitumor activity and potential as a kinase inhibitor.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it inhibits Mycobacterium tuberculosis bd oxidase by binding to the enzyme’s active site, thereby disrupting the bacterium’s energy metabolism . In cancer research, the compound acts as a kinase inhibitor, interfering with cell cycle regulation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives:
Thieno[3,2-D]pyrimidin-4-ones: These compounds have similar core structures but lack the benzyl groups, which may affect their biological activity.
Thieno[3,4-B]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
Similar Compounds
- Thieno[3,2-D]pyrimidin-4-ones
- Thieno[3,4-B]pyridine derivatives
- Pyrrolo[3,2-D]pyrimidine derivatives
Properties
CAS No. |
214416-76-9 |
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Molecular Formula |
C20H17N3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,2-dibenzylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-3-7-15(8-4-1)13-18-22-17-11-12-24-19(17)20(23-18)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,22,23) |
InChI Key |
MSFKESDXNYAHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=N2)NCC4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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